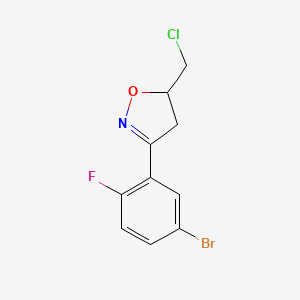
3-(5-Bromo-2-fluorophenyl)-5-(chloromethyl)-4,5-dihydroisoxazole
Cat. No. B8600512
M. Wt: 292.53 g/mol
InChI Key: ASVMBSZNUIORQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09085576B2
Procedure details


TEA (0.551 ml, 3.96 mmol, Aldrich) was added drop wise to a stirred solution of (Z)-5-bromo-2-fluoro-N-hydroxybenzimidoyl chloride (1c, 1 g, 3.96 mmol) at 0° C., followed by a solution of allyl chloride (0.968 ml, 11.88 mmol, Aldrich) in Et2O (20 mL). The reaction mixture was allowed to stir at RT for 4 hs. 2 M HCl (10 mL) was added, followed by water and EtOAc. The organic phase was separated and dried over MgSO4. The solvent was removed under reduced pressure. The crude material was absorbed onto a plug of silica gel and purified by chromatography eluting with a gradient of 3% to 35% EtOAc in hexane, to provide the title compound as colorless oil (0.604 g, 2.065 mmol, 52.1% yield). MS m/z=293.9 [M+H]+. Calculated for C10H8BrClFNO 292.53.
[Compound]
Name
TEA
Quantity
0.551 mL
Type
reactant
Reaction Step One

Quantity
1 g
Type
reactant
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:12])=[C:6]([CH:11]=1)/[C:7](/Cl)=[N:8]/[OH:9].[CH2:13]([Cl:16])[CH:14]=[CH2:15].Cl.O>CCOCC.CCOC(C)=O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:12])=[C:6]([C:7]2[CH2:15][CH:14]([CH2:13][Cl:16])[O:9][N:8]=2)[CH:11]=1
|
Inputs


Step One
[Compound]
|
Name
|
TEA
|
|
Quantity
|
0.551 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=CC(=C(/C(=N/O)/Cl)C1)F
|
Step Two
|
Name
|
|
|
Quantity
|
0.968 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Five
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOC(=O)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
to stir at RT for 4 hs
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase was separated
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude material was absorbed onto a plug of silica gel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by chromatography
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with a gradient of 3% to 35% EtOAc in hexane
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=CC(=C(C1)C1=NOC(C1)CCl)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 2.065 mmol | |
| AMOUNT: MASS | 0.604 g | |
| YIELD: PERCENTYIELD | 52.1% | |
| YIELD: CALCULATEDPERCENTYIELD | 52.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

